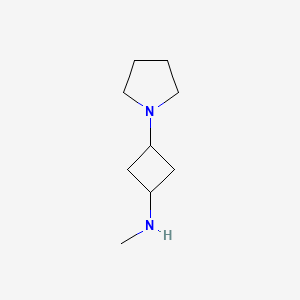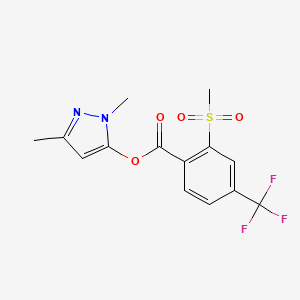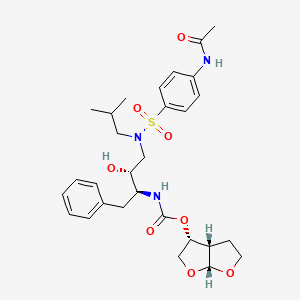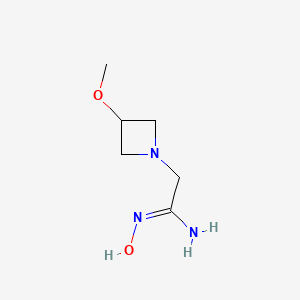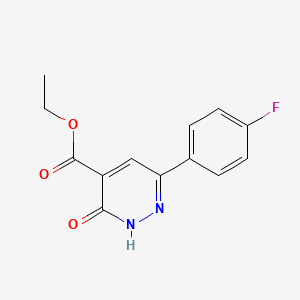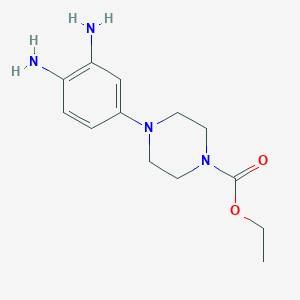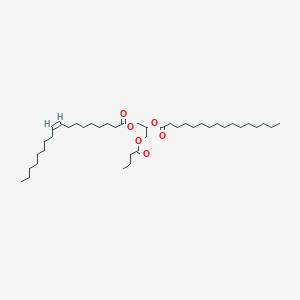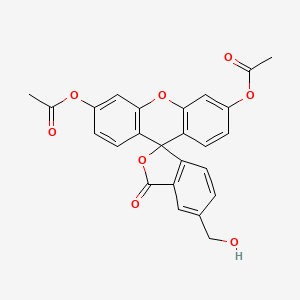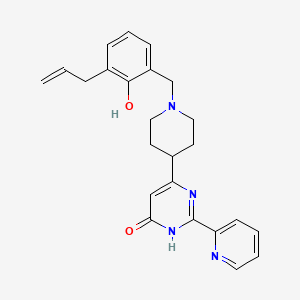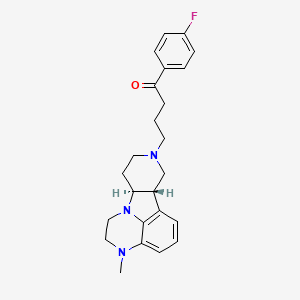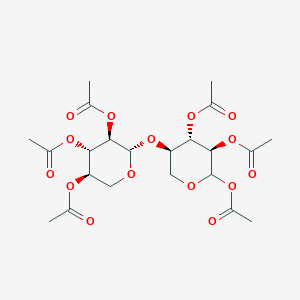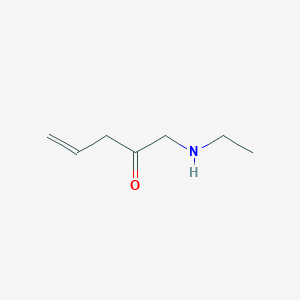
1-(Ethylamino)pent-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylamino)pent-4-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine (a nitrogen atom connected to a carbon-carbon double bond) and a ketone functional group
Vorbereitungsmethoden
1-(Ethylamino)pent-4-en-2-one can be synthesized through the condensation of 2,4-pentanedione with ethylamine. The reaction typically involves mixing equimolar amounts of 2,4-pentanedione and ethylamine in a solvent such as dichloromethane, followed by the addition of a base like triethylamine to facilitate the reaction . The mixture is then stirred at room temperature until the reaction is complete, and the product is isolated through standard purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
1-(Ethylamino)pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The enamine group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cycloaddition reactions to form heterocyclic compounds
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Ethylamino)pent-4-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(Ethylamino)pent-4-en-2-one involves its interaction with various molecular targets. The enamine group can act as a nucleophile, participating in reactions with electrophilic species. The ketone group can undergo tautomerization to form an enol, which can further react with other compounds. These interactions are crucial in the compound’s ability to form complex structures and exhibit biological activities .
Vergleich Mit ähnlichen Verbindungen
1-(Ethylamino)pent-4-en-2-one can be compared with other enaminones and related compounds:
4-(Methylamino)pent-3-en-2-one: Similar structure but with a methyl group instead of an ethyl group.
4-(Ethylamino)but-3-en-2-one: Similar structure but with a shorter carbon chain.
4-(Ethylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
1-(ethylamino)pent-4-en-2-one |
InChI |
InChI=1S/C7H13NO/c1-3-5-7(9)6-8-4-2/h3,8H,1,4-6H2,2H3 |
InChI-Schlüssel |
IMMWQSUNXFLAMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC(=O)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


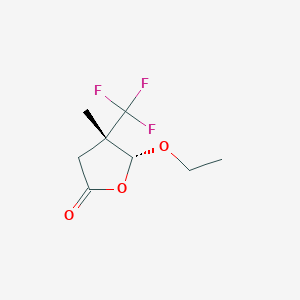
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
